Crotonic acid
Overview
Description
Crotonic acid, also known as (2E)-But-2-enoic acid, is a short-chain unsaturated carboxylic acid described by the formula CH3CH=CHCO2H . It was erroneously thought to be a saponification product of croton oil . It crystallizes as colorless needles from hot water and has an odor similar to that of butyric acid .
Synthesis Analysis
Crotonic acid is produced industrially by the oxidation of crotonaldehyde . A novel thermolytic distillation process was developed to depolymerize polyhydroxybutyrate (PHB) for the selective production of crotonic acid . The conditions adopted (170 °C, 150 mbar) were applied to pure PHB and PHB-enriched bacteria, giving a recovery of crotonic acid of 92, 78, and 58%, respectively .Molecular Structure Analysis
The molecular formula of Crotonic acid is C4H6O2 . It has a molecular weight of 86.0892 . The IUPAC Standard InChI is InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6) .Chemical Reactions Analysis
Crotonic acid undergoes various reactions. It converts into butyric acid by hydrogenation or by reduction with zinc and sulfuric acid . Upon treatment with chlorine or bromine, crotonic acid converts to 2,3-dihalobutyric acids . Crotonic acid adds hydrogen bromide to form 3-bromobutyric acid .Physical And Chemical Properties Analysis
Crotonic acid has a density of 1.02 g/cm3 . Its melting point ranges from 70 to 73 °C (158 to 163 °F; 343 to 346 K), and its boiling point ranges from 185 to 189 °C (365 to 372 °F; 458 to 462 K) . The acidity (pKa) of Crotonic acid is 4.69 .Scientific Research Applications
Synthesis from Polyhydroxybutyrate
Crotonic acid can be bio-synthesized from polyhydroxybutyrate (PHB) and PHB-enriched bacteria. This process involves thermolytic distillation, resulting in a product that exhibits comparable reactivity to commercially available crotonic acid. Such bio-based crotonic acid could potentially offer a sustainable alternative in various applications (Parodi et al., 2021).
Antimicrobial Properties
Research on Croton antisyphiliticus, a medicinal plant, indicates its application in treating microbial infections. The plant's crude extract, fractions, and pure compounds, particularly ent-kaur-16-en-18-oic acid, demonstrate significant antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus (Pereira et al., 2012).
Application in Organic Chemistry
Crotonic acid plays a role in the study of poly-β-hydroxybutyric acid in aerobic gram-negative bacteria. This research has led to the discovery of crotonic acid as a metabolic product, influencing the understanding of bacterial metabolism and organic chemistry (Forsyth et al., 1958).
Spectroscopic Studies
Trans-crotonic acid has been extensively studied using FT-IR and Raman spectroscopies. These studies provide a detailed understanding of its vibrational spectra, particularly in its crystalline phase, which is valuable in the field of molecular spectroscopy and material science (Fausto, 1996).
Conversion to Acrylates
Crotonic acid's potential to be produced from renewable resources at low cost has been explored in the context of converting crotonates to acrylates. This research highlights the possibility of using crotonic acid as a bio-based alternative for producing industrial chemicals like acrylates, offering a sustainable solution in the chemical industry (Schweitzer & Snell, 2015).
Anti-inflammatory and Antiedematogenic Effects
Studies have explored the anti-inflammatory and antiedematogenic effects of various Croton species, such as Croton campestris A. St.-Hil. This research has led to a deeper understanding of the therapeutic potential of these plants and their constituents, like β-caryophyllene, in treating inflammatory conditions (Oliveira-Tintino et al., 2018).
Anti-Angiogenic Properties
The anti-angiogenicproperties of Croton crassifolius have been investigated, particularly focusing on its application in cancer treatment. Compounds like cyperenoic acid extracted from this species have shown significant potential in inhibiting angiogenesis, a key process in cancer progression, without exhibiting toxicity towards normal cells. This research underscores the potential of Croton crassifolius in developing new anticancer therapies (Huang et al., 2015).
Chemical Constituents and Biological Activities
The genus Croton, which includes various species, has been extensively studied for its chemical constituents and biological activities. These studies have revealed a wide array of bioactive compounds, such as diterpenoids, which exhibit cytotoxic, anti-inflammatory, antifungal, and other medicinal properties. Such findings provide a foundation for the development of new drugs and therapeutic agents derived from Croton species (Xu, Liu, & Liang, 2018).
Optimization of Bio-based Crotonic Acid Production
Studies on optimizing the production of bio-based crotonic acid from poly-3-hydroxybutyrate have shown significant advancements. Such research not only improves the purity and yield of crotonic acid but also enhances its potential as a sustainable and economically viable chemical in various industrial applications (Farid et al., 2015).
Rooting in Cuttings of Croton and Hibiscus
Research on the adventitious rooting of ornamental plants like croton and hibiscus in response to compounds like indolbutyric acid and humic acid has contributed to the understanding of plant propagation and growth regulation. Such studies are crucial in horticulture and agriculture for improving plant growth and health (Baldotto et al., 2012).
UV-induced Isomerization Studies
The UV-induced isomerization of (E)-crotonic acid has been investigated, providing insights into the effects of UV radiation on molecular structures. This research is significant in fields like photochemistry and molecular physics, where understanding the behavior of molecules under different conditions is essential (Fausto, Kulbida, & Schrems, 1995).
Safety And Hazards
properties
IUPAC Name |
(E)-but-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQCZJRKDOVOX-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2, Array | |
Record name | CROTONIC ACID | |
Source | CAMEO Chemicals | |
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Record name | CROTONIC ACID | |
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Record name | crotonic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Crotonic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880973 | |
Record name | (E)-Crotonic acid | |
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Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue., White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., Off-white powder; Harsh, pungent, acrylic odour | |
Record name | CROTONIC ACID | |
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Record name | Crotonic acid | |
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Record name | But-2-enoic acid | |
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Record name | CROTONIC ACID | |
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Record name | (E)-2-Butenoic acid | |
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Boiling Point |
185 °C, Boiling point = 169 °C /CIS ISOMER/, BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/, 185.00 °C. @ 760.00 mm Hg, 189 °C | |
Record name | Butenoic Acid | |
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Record name | But-2-enoic acid | |
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Flash Point |
190 °F (NFPA, 2010), 190 °F (OPEN CUP), 88 °C o.c. | |
Record name | CROTONIC ACID | |
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Solubility |
VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER, IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT, Water solubility: 8.6X10+4 mg/l at 25 °C, 555 g/l in water at 20 °C, 8.60E+04 mg/L @ 25 °C (exp), Solubility in water at 20 °C: soluble, Slightly soluble in water, Soluble (in ethanol) | |
Record name | Butenoic Acid | |
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Record name | But-2-enoic acid | |
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Record name | (E)-2-Butenoic acid | |
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Density |
Density = 1.018 at 15 °C/4 °C, Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/, Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/, Relative density (water = 1): 1.02 | |
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Vapor Density |
2.97 (air= 1), Relative vapor density (air = 1): 2.97 | |
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Vapor Pressure |
24 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 24 | |
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Product Name |
Crotonic acid | |
Color/Form |
MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER), COLORLESS NEEDLE-LIKE CRYSTALS, WHITE CRYSTALLINE SOLID | |
CAS RN |
3724-65-0, 107-93-7 | |
Record name | CROTONIC ACID | |
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Record name | trans-Crotonic acid | |
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Record name | Crotonic acid | |
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Record name | Butenoic Acid | |
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Record name | 2-Butenoic acid | |
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Record name | (E)-Crotonic acid | |
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Record name | trans-crotonic acid | |
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Record name | Crotonic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CROTONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW5WZZ4O5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CROTONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | But-2-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CROTONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
72 °C | |
Record name | Butenoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CROTONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | But-2-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CROTONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.